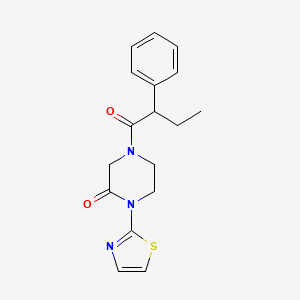

4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-14(13-6-4-3-5-7-13)16(22)19-9-10-20(15(21)12-19)17-18-8-11-23-17/h3-8,11,14H,2,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUQMPQLFZYAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews its biological activity based on diverse research findings, highlighting mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole moiety and a phenylbutanoyl group. Its molecular formula is , and it has a molecular weight of 282.38 g/mol. The presence of the thiazole ring is significant as it often contributes to biological activity through interactions with various biological targets.

The biological activity of 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The thiazole ring may facilitate binding to target proteins, thereby modulating their activity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes.

Anticancer Properties

Research indicates that 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one demonstrates significant anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 1.42 | |

| T47D (Breast) | 1.50 | |

| HeLa (Cervical) | 0.98 | |

| SGC-7901 (Gastric) | 1.35 |

The compound's efficacy is often compared to established chemotherapeutics like doxorubicin, where it shows competitive or superior activity against certain cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperazine ring or the thiazole moiety can significantly affect biological activity. For instance:

- Substitution on Piperazine : Variations in substituents on the piperazine ring can enhance anticancer potency.

- Thiazole Modifications : Altering the position or type of substituents on the thiazole ring can lead to improved binding affinity for target proteins.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on K562 Cells : A study demonstrated that the compound effectively inhibited K562 cell proliferation through apoptosis induction, with an IC50 value significantly lower than that of control drugs like doxorubicin .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial capabilities against clinical isolates of Staphylococcus aureus and E. coli, revealing promising MIC values that warrant further exploration for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperazine ring substituted with a thiazole moiety and a phenylbutanoyl group. Its molecular structure is pivotal to its biological activity, influencing interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, exhibit promising anticancer properties. The thiazole ring is known for enhancing the cytotoxicity of compounds against various cancer cell lines.

Case Study:

A study demonstrated that modifications to the piperazine structure could lead to enhanced selectivity and potency against breast cancer cells. The introduction of the thiazole moiety significantly improved the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

Antiepileptic Properties

The compound's structural similarities to known antiepileptic drugs suggest potential efficacy in treating seizure disorders. The mechanism is hypothesized to involve modulation of neurotransmitter systems.

Case Study:

In preclinical trials, compounds similar to 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one were shown to reduce seizure frequency in animal models of epilepsy. The binding affinity to specific brain receptors was noted as a significant factor in their therapeutic effects .

Pharmacological Mechanisms

The pharmacological activity of 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can be attributed to several mechanisms:

- Receptor Modulation: Interaction with neurotransmitter receptors (e.g., GABA and glutamate receptors) has been observed, which is critical for its antiepileptic activity.

- Apoptosis Induction: The compound promotes programmed cell death in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparative Efficacy

| Compound | Target Disease | Mechanism of Action | Efficacy |

|---|---|---|---|

| 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | Cancer | Apoptosis induction | High |

| Similar Piperazine Derivative | Epilepsy | Receptor modulation | Moderate |

Vergleich Mit ähnlichen Verbindungen

Key Structural Comparisons

- Thiazole vs. Thiophene : The thiazole ring in the target compound introduces an additional nitrogen atom compared to MK38’s thiophene, altering electronic properties and hydrogen-bonding capacity .

- Lactam vs. Lactone/Azetidinone: The piperazin-2-one lactam differs from azetidin-2-one (β-lactam) in , which exhibits higher ring strain and reactivity, often leveraged in antimicrobial agents .

Pharmacological and Physicochemical Properties

- Solubility : The thiazole ring may reduce solubility compared to thiophene-containing analogues (e.g., MK38) due to increased hydrophobicity .

- Binding Affinity: Piperazin-2-one derivatives with aromatic substituents (e.g., phenylbutanoyl) show enhanced interactions with hydrophobic enzyme pockets, as observed in fragment-based drug discovery .

Research Findings and Validation

- Crystallographic Analysis : Compounds like 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate () were structurally validated using SHELX programs, highlighting the importance of crystallography in confirming lactam conformations and salt forms .

- Structure-Activity Relationships (SAR): Substitution at the 4-position of piperazin-2-one (e.g., phenylbutanoyl) correlates with improved metabolic stability compared to non-lactam piperazines .

Q & A

What synthetic methodologies are recommended for preparing 4-(2-Phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and how can reaction yields be optimized?

Level : Basic

Answer :

The synthesis typically involves multi-step routes, such as:

- Step 1 : Formation of the piperazin-2-one core via condensation reactions. For example, a boc-protected piperazine intermediate can be acylated with 2-phenylbutanoyl chloride under reflux conditions using potassium carbonate as a base in ethanol (yield: ~48%) .

- Step 2 : Introduction of the thiazole moiety via nucleophilic substitution or coupling reactions. General Procedure D (used for analogous compounds) employs alkylation of the piperazine nitrogen with a thiazolyl halide, yielding 51–53% after silica gel chromatography .

- Optimization : Use anhydrous solvents, controlled stoichiometry (e.g., 1:2 molar ratio for acyl chloride:piperazine), and purification via column chromatography (EtOAc/petroleum ether) to minimize byproducts .

How should researchers characterize this compound spectroscopically, and what are critical pitfalls in data interpretation?

Level : Basic

Answer :

- 1H/13C NMR : Focus on diagnostic signals:

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, a calculated mass of 360.32 g/mol (C15H16N6O5) should align with experimental HRMS .

- Pitfalls :

How can crystallographic data resolve structural ambiguities in analogs of this compound?

Level : Advanced

Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For example, a similar fluorobenzoyl-piperazine derivative showed an orthorhombic crystal system (space group Pna21) with Z = 4 .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Contradictions : Discrepancies in dihedral angles (e.g., 18.81° vs. 1.83° in analogous structures) may arise from packing forces; validate with Hirshfeld surface analysis .

What computational strategies predict the biological activity of this compound, particularly for kinase inhibition?

Level : Advanced

Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2). The thiazole and phenylbutanoyl groups may form π-π stacking with Phe residues, while the piperazin-2-one engages in hydrogen bonding .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. For example, analogs with Cl substituents (logP ~3.5) showed enhanced cellular permeability in avatrombopag-like scaffolds .

- Validation : Cross-check with experimental IC50 values from kinase assays (e.g., ADP-Glo™ Kinase Assay) .

How do structural modifications (e.g., halogen substitution) influence the compound’s stability and intermolecular interactions?

Level : Advanced

Answer :

- Halogen Effects :

- Intermolecular Interactions :

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.